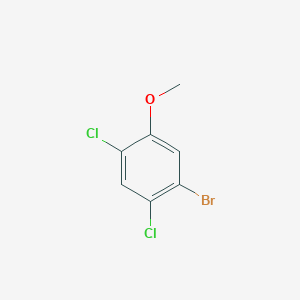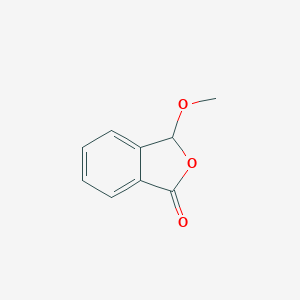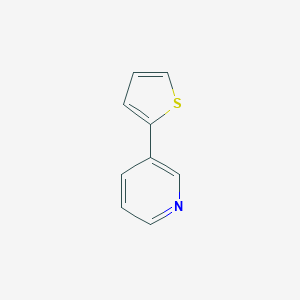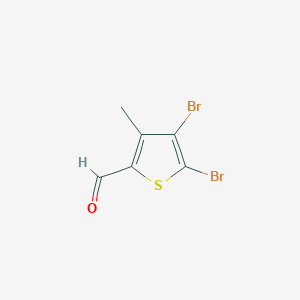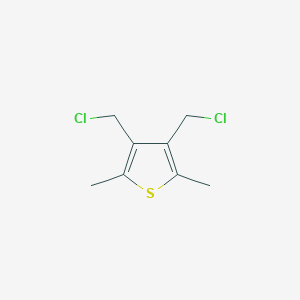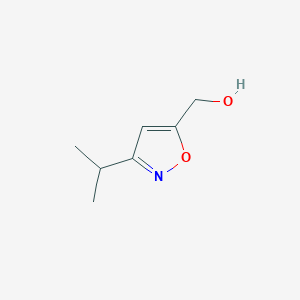
(3-Isopropylisoxazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isopropylisoxazol-5-yl)methanol, commonly known as IPM, is a colorless, volatile, and flammable liquid with a strong, pungent odor. IPM has been studied extensively in the fields of synthetic organic chemistry and pharmaceuticals, as it is a useful building block for a variety of compounds. IPM is known to have a wide range of biochemical and physiological effects, and has been used in various laboratory experiments with various advantages and limitations.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (3-Isopropylisoxazol-5-yl)methanol involves the reaction of isoxazole with isopropyl magnesium bromide followed by reduction with lithium aluminum hydride.
Starting Materials
Isoxazole, Isopropyl magnesium bromide, Lithium aluminum hydride
Reaction
Add isopropyl magnesium bromide to a solution of isoxazole in dry ether at -78°C and stir for 2 hours., Add water to quench the reaction and extract the organic layer., Dry the organic layer with magnesium sulfate and evaporate the solvent., Add the resulting product to a solution of lithium aluminum hydride in dry ether and reflux for 2 hours., Quench the reaction with water and extract the organic layer., Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain (3-Isopropylisoxazol-5-yl)methanol.
Applications De Recherche Scientifique
IPM has been used extensively in the fields of synthetic organic chemistry and pharmaceuticals. It has been used as a building block for a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. IPM has also been used in the synthesis of various heterocyclic compounds, such as pyridines, imidazoles, and oxazoles. In addition, IPM has been used in the synthesis of various amino acids, peptides, and nucleosides.
Mécanisme D'action
The mechanism of action of IPM is not fully understood, but it is believed to involve the formation of a reactive intermediate, which is then converted to the desired product. This intermediate is believed to be formed through a proton transfer reaction between the oxygen atom of the IMO molecule and the proton of the methanol molecule. The intermediate is then converted to IPM through a nucleophilic addition reaction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of IPM are not fully understood, as it has not been extensively studied in humans or animals. However, it is known to be a volatile organic compound, and has been shown to have some toxic effects in laboratory animals. In addition, IPM has been found to be a mild irritant to the skin and eyes, and may cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
IPM has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and is relatively easy to synthesize. In addition, it has a wide range of applications in synthetic organic chemistry and pharmaceuticals. However, IPM also has some limitations for use in laboratory experiments. It is a volatile organic compound, and can cause irritation to the skin, eyes, and respiratory system if not handled properly. In addition, it is flammable and should be handled with caution.
Orientations Futures
There are several potential future directions for IPM. One potential direction is to further investigate its biochemical and physiological effects in humans and animals. In addition, further research could be done on its potential applications in synthetic organic chemistry and pharmaceuticals. Finally, research could be done to develop safer and more efficient methods for synthesizing IPM.
Propriétés
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKFKVLYULJWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560297 |
Source


|
| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropylisoxazol-5-yl)methanol | |
CAS RN |
14633-17-1 |
Source


|
| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


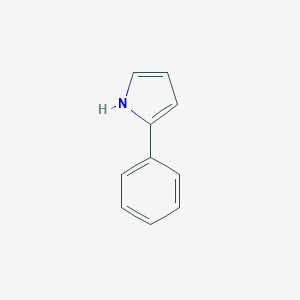

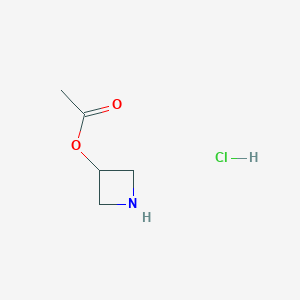
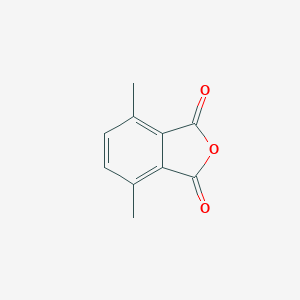
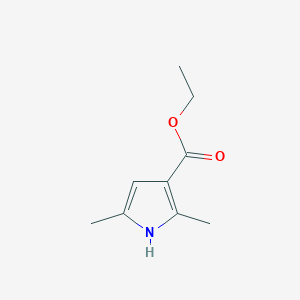
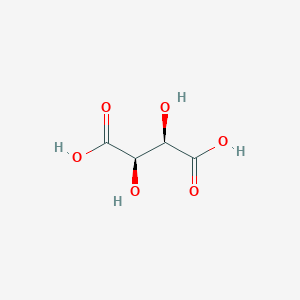
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
